molecular formula C30H34BrP B12894884 [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane

[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane

Cat. No.: B12894884
M. Wt: 505.5 g/mol
InChI Key: WQGIUGFAFWIFQY-UHFFFAOYSA-N
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Description

[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane is a complex organophosphorus compound It features a brominated phenyl group and a phenyl-substituted phenyl group attached to a dicyclohexylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, forming phosphine oxides.

    Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium amide or thiourea can facilitate substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used in the development of probes for studying biological processes.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agriculture: Possible applications in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in catalysis with similar phosphorus coordination properties.

    Dicyclohexylphosphane: Shares the dicyclohexylphosphane moiety but lacks the brominated and phenyl-substituted phenyl groups.

Uniqueness

    Structural Complexity: The presence of both a brominated phenyl group and a phenyl-substituted phenyl group makes it more versatile in forming various complexes.

    Reactivity: The bromine atom provides an additional site for functionalization, enhancing its utility in organic synthesis.

This detailed overview provides a comprehensive understanding of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H34BrP

Molecular Weight

505.5 g/mol

IUPAC Name

[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane

InChI

InChI=1S/C30H34BrP/c31-28-21-11-10-19-27(28)30-26(23-13-4-1-5-14-23)20-12-22-29(30)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25H,2-3,6-9,15-18H2

InChI Key

WQGIUGFAFWIFQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3C4=CC=CC=C4Br)C5=CC=CC=C5

Origin of Product

United States

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